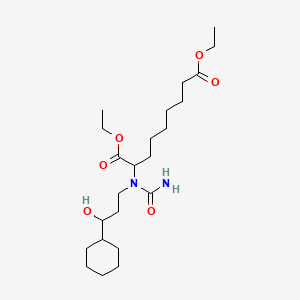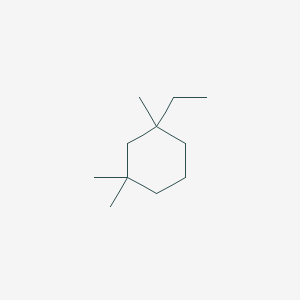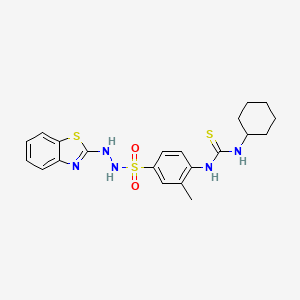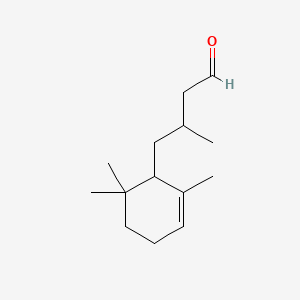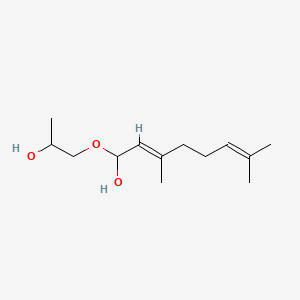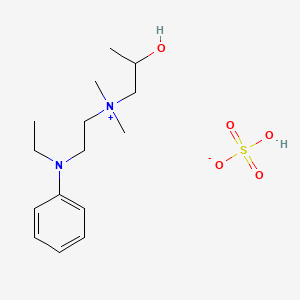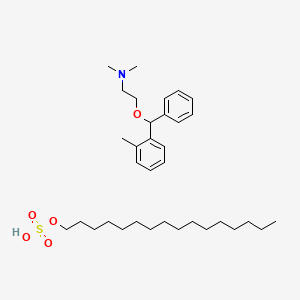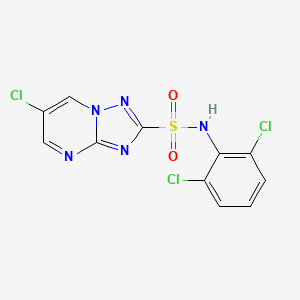
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is a complex peptide compound with a variety of applications in scientific research. This compound is known for its unique structure and properties, making it a subject of interest in fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups. Substitution reactions can introduce new functional groups into the peptide chain, altering its properties and reactivity .
Wissenschaftliche Forschungsanwendungen
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Methioninamide
- L-alanyl-L-phenylalanyl
- L-isoleucylglycyl
- L-methionyl
Uniqueness
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is unique due to its specific sequence and structure, which confer distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
2807-80-9 |
|---|---|
Molekularformel |
C30H50ClN7O6S2 |
Molekulargewicht |
704.3 g/mol |
IUPAC-Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C30H49N7O6S2.ClH/c1-6-18(2)25(37-29(42)23(36-27(40)19(3)31)16-20-10-8-7-9-11-20)30(43)33-17-24(38)34-22(13-15-45-5)28(41)35-21(26(32)39)12-14-44-4;/h7-11,18-19,21-23,25H,6,12-17,31H2,1-5H3,(H2,32,39)(H,33,43)(H,34,38)(H,35,41)(H,36,40)(H,37,42);1H/t18-,19-,21-,22-,23-,25-;/m0./s1 |
InChI-Schlüssel |
HKUYNVQBZHRXPA-QTLXFHDZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N.Cl |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



